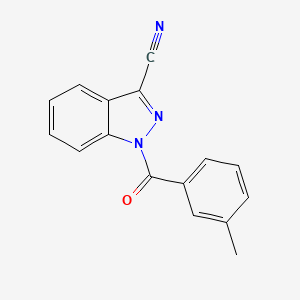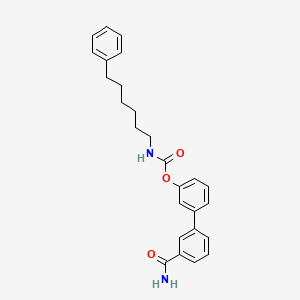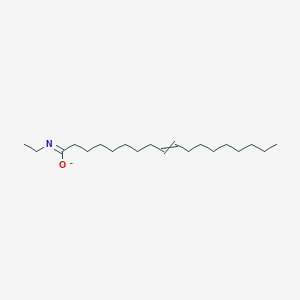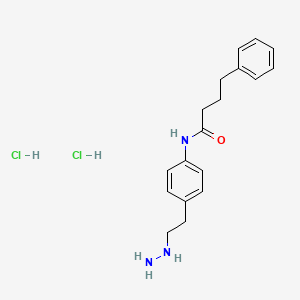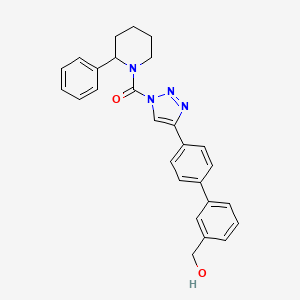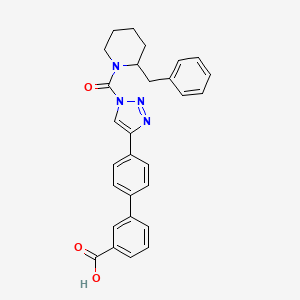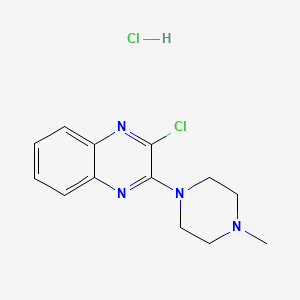
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反应分析
Types of Reactions
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the quinoxaline ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted quinoxalines, while oxidation and reduction reactions can modify the functional groups on the quinoxaline ring .
科学研究应用
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of 5-hydroxytryptamine 3 receptors, helping to elucidate the structure-activity relationships of these receptors
Biology: The compound is used in electrophysiological studies to investigate the inhibitory effects on 5-hydroxytryptamine-induced responses
Medicine: This compound has potential therapeutic value in the treatment of conditions related to 5-hydroxytryptamine 3 receptor activity, such as nausea and vomiting
Industry: It is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 3 receptors
作用机制
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride exerts its effects by binding to the 5-hydroxytryptamine 3 receptor. It has high affinity for the 5-hydroxytryptamine 3A receptor, displacing granisetron binding with a dissociation constant of 0.04 nanomolar. At the 5-hydroxytryptamine 3AB receptor, it is less potent with a dissociation constant of 22 nanomolar . The compound inhibits 5-hydroxytryptamine-induced responses at nanomolar concentrations, acting as a partial agonist at higher concentrations .
相似化合物的比较
Similar Compounds
Granisetron: Another high-affinity ligand for the 5-hydroxytryptamine 3 receptor, used clinically as an antiemetic.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist, also used to prevent nausea and vomiting.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher receptor affinity
Uniqueness
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride is unique in its ability to distinguish between 5-hydroxytryptamine 3A and 5-hydroxytryptamine 3AB receptors. This property makes it a valuable tool for studying the differences between these receptor subtypes and their roles in physiological and pathological processes .
属性
CAS 编号 |
55686-37-8 |
|---|---|
分子式 |
C13H16Cl2N4 |
分子量 |
299.199 |
IUPAC 名称 |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
InChI 键 |
KRCHRLLSRBMCBX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
同义词 |
2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride; VUF-10166 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


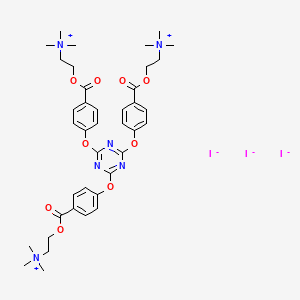

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
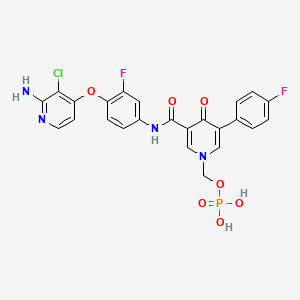
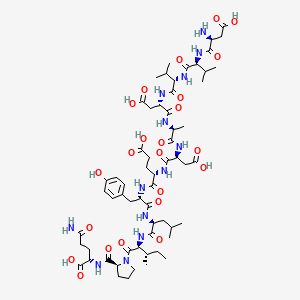
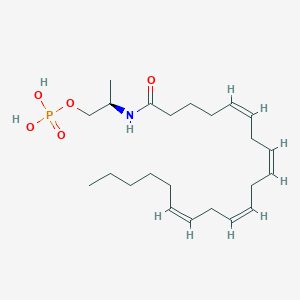
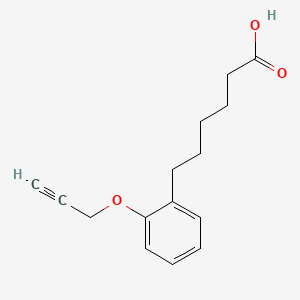
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
